molecular formula C6H11NO B14402174 1-Oxo-3,4,5,6-tetrahydro-2H-1lambda~5~-azepine CAS No. 86544-60-7

1-Oxo-3,4,5,6-tetrahydro-2H-1lambda~5~-azepine

Cat. No.: B14402174
CAS No.: 86544-60-7
M. Wt: 113.16 g/mol
InChI Key: IVQAWSIUPSEIAC-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2H-azepine 1-oxide is a heterocyclic compound with the molecular formula C6H11NO It belongs to the class of azepines, which are seven-membered nitrogen-containing rings

Preparation Methods

The synthesis of 3,4,5,6-Tetrahydro-2H-azepine 1-oxide can be achieved through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexanone oxime with a suitable oxidizing agent can lead to the formation of the desired azepine oxide. Industrial production methods often involve one-pot synthesis techniques, which streamline the process by combining multiple reaction steps into a single operation .

Chemical Reactions Analysis

3,4,5,6-Tetrahydro-2H-azepine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxide to its corresponding amine.

    Substitution: The nitrogen atom in the azepine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,5,6-Tetrahydro-2H-azepine 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4,5,6-Tetrahydro-2H-azepine 1-oxide exerts its effects involves interactions with various molecular targets. The nitrogen atom in the azepine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved include enzyme inhibition and modulation of receptor activity, which are critical for its potential therapeutic applications.

Comparison with Similar Compounds

3,4,5,6-Tetrahydro-2H-azepine 1-oxide can be compared with other similar compounds such as:

The uniqueness of 3,4,5,6-Tetrahydro-2H-azepine 1-oxide lies in its specific ring structure and the presence of the oxide functional group, which imparts distinct chemical and biological properties.

Properties

CAS No.

86544-60-7

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-oxido-3,4,5,6-tetrahydro-2H-azepin-1-ium

InChI

InChI=1S/C6H11NO/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2

InChI Key

IVQAWSIUPSEIAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC=[N+](CC1)[O-]

Origin of Product

United States

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